2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione
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Overview
Description
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is a heterocyclic compound that features a pyridazine ring fused with a thiophene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyridazine-thione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridazine-3(2H)-thione: Lacks the thiophene ring, which may affect its chemical and biological properties.
6-(Thiophen-2-yl)pyridazine-3(2H)-thione: Lacks the phenyl group, which may influence its reactivity and applications.
2-Phenyl-6-(thiophen-2-yl)pyridazine:
Uniqueness
2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is unique due to the presence of both the phenyl and thiophene rings, as well as the thione group
Properties
CAS No. |
113362-21-3 |
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Molecular Formula |
C14H10N2S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-phenyl-6-thiophen-2-ylpyridazine-3-thione |
InChI |
InChI=1S/C14H10N2S2/c17-14-9-8-12(13-7-4-10-18-13)15-16(14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
XFGHDIPPTRZIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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